Cas no 2904-53-2 (2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol)

2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol is a triazine derivative with a molecular structure featuring a chloro-substituted triazine core, an isopropylamino group, and a hydroxyethylamino side chain. This compound exhibits notable reactivity due to the presence of the chloro substituent, making it a versatile intermediate in organic synthesis, particularly for the preparation of herbicides and other agrochemicals. The hydroxyl group enhances solubility in polar solvents, facilitating further functionalization. Its balanced lipophilicity and hydrogen-bonding capacity contribute to its utility in designing biologically active molecules. The compound’s stability under standard conditions ensures reliable handling and storage.
2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol structure
2904-53-2 structure
Product name:2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol
CAS No:2904-53-2
MF:C8H14ClN5O
MW:231.682659626007
MDL:MFCD01975391
CID:2839455
PubChem ID:3129757

2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol
    • CS-0238895
    • Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
    • SB73598
    • CAA90453
    • HMS1678A07
    • AKOS000617967
    • Oprea1_268132
    • CCG-299684
    • 2904-53-2
    • AG-690/13704449
    • 2-((4-Chloro-6-(isopropylamino)-1,3,5-triazin-2-yl)amino)ethanol
    • EN300-201769
    • DTXSID50389610
    • 2-({4-chloro-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}amino)ethan-1-ol
    • Oprea1_746471
    • 2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}ethanol
    • MDL: MFCD01975391
    • Inchi: InChI=1S/C8H14ClN5O/c1-5(2)11-8-13-6(9)12-7(14-8)10-3-4-15/h5,15H,3-4H2,1-2H3,(H2,10,11,12,13,14)
    • InChI Key: RRXYTCNXXVSNIX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 231.0886878Da
  • Monoisotopic Mass: 231.0886878Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 83Ų

2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-201769-2.5g
2-({4-chloro-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}amino)ethan-1-ol
2904-53-2 95%
2.5g
$1707.0 2023-09-16
TRC
C577815-50mg
2-({4-Chloro-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}amino)ethan-1-ol
2904-53-2
50mg
$ 210.00 2022-06-06
1PlusChem
1P002VRJ-500mg
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
2904-53-2 95%
500mg
$790.00 2025-02-19
Aaron
AR002VZV-250mg
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
2904-53-2 95%
250mg
$618.00 2025-01-21
A2B Chem LLC
AB33679-2.5g
2-((4-Chloro-6-(isopropylamino)-1,3,5-triazin-2-yl)amino)ethanol
2904-53-2 95%
2.5g
$1832.00 2024-04-20
Aaron
AR002VZV-1g
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
2904-53-2 95%
1g
$1223.00 2025-01-21
A2B Chem LLC
AB33679-5g
2-((4-Chloro-6-(isopropylamino)-1,3,5-triazin-2-yl)amino)ethanol
2904-53-2 95%
5g
$2693.00 2024-04-20
A2B Chem LLC
AB33679-500mg
2-((4-Chloro-6-(isopropylamino)-1,3,5-triazin-2-yl)amino)ethanol
2904-53-2 95%
500mg
$750.00 2024-04-20
A2B Chem LLC
AB33679-1g
2-((4-Chloro-6-(isopropylamino)-1,3,5-triazin-2-yl)amino)ethanol
2904-53-2 95%
1g
$952.00 2024-04-20
Aaron
AR002VZV-50mg
Ethanol, 2-[[4-chloro-6-[(1-methylethyl)amino]-1,3,5-triazin-2-yl]amino]-
2904-53-2 95%
50mg
$303.00 2025-01-21

2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol Related Literature

Additional information on 2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol

Recent Advances in the Study of 2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol (CAS: 2904-53-2)

In recent years, the compound 2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol (CAS: 2904-53-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its triazine core and functionalized side chains, has shown promising potential in various therapeutic applications, including antimicrobial and anticancer activities. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key findings from recent research is the compound's ability to inhibit specific enzymatic pathways critical for microbial survival. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2904-53-2 exhibits potent inhibitory effects against bacterial DNA gyrase, a target for novel antibiotics. The study utilized molecular docking and in vitro assays to confirm the binding affinity and efficacy of the compound, suggesting its potential as a lead candidate for antibiotic development.

Further investigations have explored the structural modifications of 2904-53-2 to enhance its bioavailability and reduce toxicity. Researchers have synthesized a series of derivatives, evaluating their pharmacokinetic profiles and therapeutic indices. Preliminary results indicate that certain derivatives exhibit improved solubility and metabolic stability, making them more suitable for clinical development. These advancements are detailed in a recent preprint available on bioRxiv, highlighting the collaborative efforts of academic and industrial research teams.

In addition to its antimicrobial properties, 2904-53-2 has been investigated for its anticancer potential. A study published in Cancer Research in early 2024 revealed that the compound induces apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic proteins. The research team employed transcriptomic and proteomic analyses to uncover the underlying molecular mechanisms, providing a foundation for future drug development efforts.

The synthesis of 2-({4-Chloro-6-(propan-2-yl)amino-1,3,5-triazin-2-yl}amino)ethan-1-ol has also seen significant improvements. Recent protocols emphasize green chemistry principles, utilizing catalytic methods and environmentally benign solvents to enhance yield and reduce waste. These methodological advancements are critical for scaling up production while adhering to sustainable practices, as discussed in a 2023 review article in Organic Process Research & Development.

In conclusion, the ongoing research on 2904-53-2 underscores its versatility and potential in addressing unmet medical needs. Future studies are expected to focus on clinical translation, further optimization of its pharmacological properties, and exploration of its applications in combination therapies. The collective findings from these investigations position 2904-53-2 as a molecule of significant interest in the chemical biology and pharmaceutical communities.

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